1-Oxa-4,9-diazaspiro[5.5]undecan-5-one
Description
Properties
IUPAC Name |
1-oxa-4,9-diazaspiro[5.5]undecan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-7-8(12-6-5-10-7)1-3-9-4-2-8/h9H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHWCQDLPRLEEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701283391 | |
| Record name | 1-Oxa-4,9-diazaspiro[5.5]undecan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1914945-67-7 | |
| Record name | 1-Oxa-4,9-diazaspiro[5.5]undecan-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1914945-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Oxa-4,9-diazaspiro[5.5]undecan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Oxa-4,9-diazaspiro[5.5]undecan-5-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of spirocyclic compounds that have shown potential in various therapeutic applications, including analgesic and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing findings from multiple studies.
Chemical Structure and Properties
The chemical structure of this compound features a spirocyclic framework that contributes to its unique pharmacological properties. The presence of both nitrogen and oxygen atoms in the structure enhances its interaction with biological targets.
Analgesic Activity
A notable area of research focuses on the analgesic properties of this compound derivatives. For instance, a study highlighted the synthesis of various derivatives that act as dual ligands for the μ-opioid receptor (MOR) and sigma-1 receptor (σ1R). One derivative, referred to as 15au , demonstrated significant analgesic activity comparable to oxycodone but with reduced side effects such as constipation, suggesting a safer profile for pain management .
Soluble Epoxide Hydrolase Inhibition
Another significant finding involves the compound's role as a soluble epoxide hydrolase (sEH) inhibitor. Research indicated that certain trisubstituted urea derivatives based on this compound exhibited potent sEH inhibitory activity, which is beneficial in treating chronic kidney disease. In animal models, these compounds effectively lowered serum creatinine levels, indicating their therapeutic potential .
Other Biological Effects
The compound has also been explored for its effects on various physiological systems:
- Cardiovascular Health : Some derivatives have shown promise in modulating cardiovascular functions.
- Psychotropic Effects : Research indicates potential applications in treating psychotic disorders due to their interaction with neurotransmitter systems .
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent due to its interaction with biological targets. Notably:
- Dual Receptor Activity : Research indicates that derivatives of 1-oxa-4,9-diazaspiro[5.5]undecan-5-one can act as dual ligands for the μ-opioid receptor (MOR) and sigma-1 receptor (σ1R). These compounds demonstrate analgesic properties comparable to traditional opioids but with potentially reduced side effects such as constipation .
- Soluble Epoxide Hydrolase Inhibition : Trisubstituted ureas derived from this compound have shown promise as potent soluble epoxide hydrolase (sEH) inhibitors, which are relevant in treating chronic kidney diseases. One derivative exhibited significant bioavailability and efficacy in lowering serum creatinine levels in animal models .
Chemical Synthesis
The compound serves as a valuable building block in synthetic organic chemistry:
- Precursor for Complex Molecules : Its spirocyclic structure allows it to be used as a precursor in the synthesis of more complex molecules, which can be tailored for specific biological activities or material properties.
Pharmacological Research
The pharmacological profile of this compound has been extensively studied:
- Pain Management : Compounds derived from this structure have been evaluated for their analgesic properties, showing potential for developing safer pain management therapies that mitigate the risks associated with conventional opioids .
Industrial Applications
In addition to its research applications, the compound has potential industrial uses:
- Chemical Manufacturing : It can be utilized in the production of specialty chemicals and polymers due to its reactive nature and ability to undergo various chemical transformations.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The spirocyclic diaza-oxa motif is shared among several pharmacologically active compounds. Below is a detailed comparison of 1-Oxa-4,9-diazaspiro[5.5]undecan-5-one with its analogs:
Structural and Functional Analogues
Pharmacodynamic and Kinetic Profiles
- Receptor Selectivity : Unlike simpler spiro compounds (e.g., 1,5-dioxaspiro analogs), 1-Oxa-4,9-diazaspiro derivatives exhibit dual receptor modulation (MOR/σ1R) due to optimized steric and electronic interactions .
- Enzyme Inhibition: Trisubstituted urea derivatives demonstrate superior sEH inhibition compared to non-spiro inhibitors, attributed to the rigid spiro core enhancing binding pocket complementarity .
- Position 9: Small alkyl groups (e.g., ethyl) optimize antihypertensive activity, while aryl groups reduce potency .
Preparation Methods
General Synthetic Approach
The synthesis of 1-oxa-4,9-diazaspiro[5.5]undecan-5-one typically involves constructing the spirocyclic core through intramolecular cyclization of appropriately substituted precursors. Key steps include:
- Formation of piperidine or related nitrogen-containing rings.
- Introduction of the oxygen atom to form the oxacyclic portion.
- Cyclization to form the spiro junction connecting the two rings.
- Functionalization at specific positions, such as carbonylation at position 5.
Representative Synthetic Route from Literature
A detailed example of the preparation of a related compound, (2R)-2-methyl-9-phenethyl-4-phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, provides insight into the synthetic methodology applicable to this compound derivatives:
Starting Materials and Conditions:
- The synthesis begins with a precursor such as 6-phenethyl-1-oxa-6-azaspiro[2.5]octane.
- The reaction is carried out in dry dimethyl sulfoxide (DMSO) at room temperature for 30 minutes, followed by heating at 50 °C for 1 hour.
- After cooling, the mixture is quenched with ice and extracted with ethyl acetate.
- Organic layers are washed, dried, and concentrated to yield an intermediate spiro compound as an oil.
-
- The intermediate is dissolved in tetrahydrofuran (THF) and cooled to −78 °C.
- Potassium tert-butoxide (1 M in THF) is added under nitrogen atmosphere.
- The mixture is stirred at −30 °C for 3 hours to induce cyclization.
- After workup involving water addition, extraction, washing, drying, and concentration, the crude product is purified by flash chromatography.
- This yields the target 1-oxa-4,9-diazaspiro[5.5]undecan-3-one derivative as a cream solid with high yield (84%).
-
- Enantiomers can be separated by chiral high-performance liquid chromatography (HPLC).
- Absolute configuration is established by chiral synthesis starting from enantiomerically pure acyl chlorides and following similar cyclization conditions.
This method highlights the importance of low-temperature base-induced cyclization and chromatographic purification in obtaining the spirocyclic product with high purity and stereochemical control.
Synthetic Variations and Functionalization
- The position of the carbonyl group (e.g., at position 3 or 5) can be controlled by the choice of starting materials and reaction conditions.
- Substituents at positions 1 and 9 are introduced in the later stages of synthesis, often via acylation or alkylation reactions.
- Modifications on the aromatic substituents or alkyl chains can be performed to tune biological activity and physicochemical properties.
Summary of Key Reaction Conditions
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Formation of spiro intermediate | Dry DMSO, stirring, then heating | RT for 30 min, then 50 °C for 1 h | 77 | Extraction with ethyl acetate, drying |
| Cyclization | Potassium tert-butoxide in THF, nitrogen atmosphere | −78 °C to −30 °C for 3 h | 84 | Flash chromatography purification |
| Chiral resolution | Chiral HPLC | Ambient | 69–77 | Establish absolute configuration |
Research Findings on Preparation
- The described synthetic route allows for the preparation of enantiomerically pure this compound derivatives.
- The use of strong base at low temperature is critical for successful cyclization without side reactions.
- The method is amenable to various substitutions, enabling the synthesis of a library of derivatives for biological testing.
- The yields reported are generally high (around 77–84%), indicating an efficient synthetic protocol.
Additional Notes
- The preparation of 1,9-diazaspiro[5.5]undecane derivatives, closely related to the this compound scaffold, often involves similar cyclization strategies and substitution patterns.
- Literature reviews emphasize the importance of substitution at position 9 and sometimes position 1 for biological activity, which correlates with synthetic strategies focusing on late-stage functionalization.
- The presence of a carbonyl group at position 5 (or 2 in related compounds) is a common motif, introduced via acylation steps or oxidation.
Q & A
Q. How are contradictions between in vitro sEH inhibition and in vivo efficacy resolved?
- Methodological Answer : Trisubstituted urea derivatives improve sEH binding (IC50 <10 nM) but require solubility enhancers (e.g., PEG formulations) for oral efficacy. In vivo models (e.g., murine CKD) correlate enzyme inhibition with biomarkers (e.g., plasma EET levels). PK/PD modeling optimizes dosing regimens .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
